![molecular formula C7H6F3NOS B2928082 2-Trifluoromethanesulfinylaniline CAS No. 22230-26-8](/img/structure/B2928082.png)
2-Trifluoromethanesulfinylaniline
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Description
2-Trifluoromethanesulfinylaniline is a chemical compound with the molecular formula C7H6F3NOS and a molecular weight of 209.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Trifluoromethanesulfinylaniline consists of a phenylamine (aniline) group attached to a trifluoromethanesulfinyl group . The InChI code for this compound is 1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 .Physical And Chemical Properties Analysis
2-Trifluoromethanesulfinylaniline is a liquid at room temperature . Its boiling point and other physical properties are not specified . It’s important to note that the compound should be stored properly to maintain its integrity .Scientific Research Applications
RNA Chemistry and NMR Spectroscopy
2-Trifluoromethanesulfinylaniline: is utilized in the synthesis of 2′-O-Trifluoromethylated RNA , which serves as a powerful modification for RNA chemistry and NMR spectroscopy . This modification enhances the sensitivity of NMR analysis, allowing for detailed studies of RNA structure and dynamics, as well as RNA–ligand interactions.
Anticancer Research
In the realm of anticancer research, fluorinated compounds like 2-Trifluoromethanesulfinylaniline are of interest due to their potential in drug design. While specific studies on this compound in cancer treatment are not readily available, the broader category of fluorinated molecules is actively explored for their anticancer properties .
Antiviral Drug Development
Fluorinated molecules, including those related to 2-Trifluoromethanesulfinylaniline , are significant in the development of antiviral drugs. Their unique properties, such as the ability to improve metabolic stability and prolong drug activity, make them valuable in combating viral infections .
Enzymatic Probes
The compound’s derivatives are likely to be used in the development of enzyme-activated fluorescent probes. These probes are essential for high-resolution in situ imaging of enzymes within biological systems, providing insights into enzymatic functions and mechanisms .
Chemical Synthesis
2-Trifluoromethanesulfinylaniline: plays a role in chemical synthesis, where it may be used as an intermediate or a reagent in the synthesis of various organic compounds. Its unique chemical structure can contribute to the development of new synthetic pathways .
Industrial Applications
While direct industrial applications of 2-Trifluoromethanesulfinylaniline are not explicitly documented, fluorinated compounds, in general, are widely used across industries. They are known for their nonstick properties, corrosion resistance, and durability, making them essential in sectors ranging from aerospace to energy, and electronics to smart cities .
properties
IUPAC Name |
2-(trifluoromethylsulfinyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFZTOSGYXTPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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